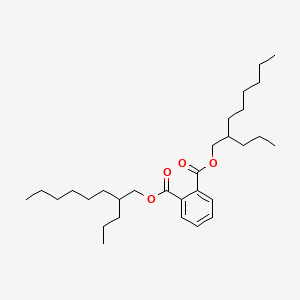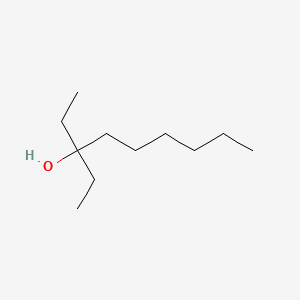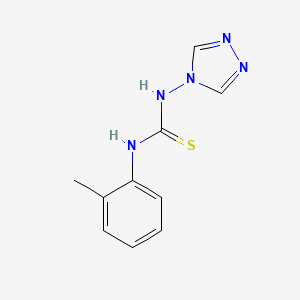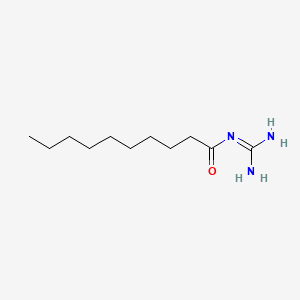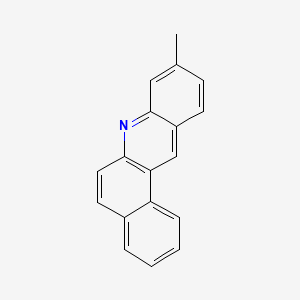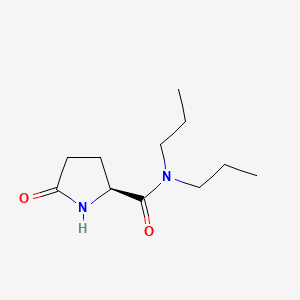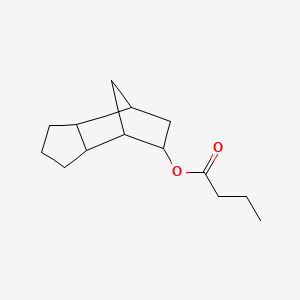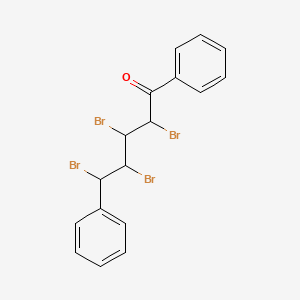![molecular formula C15H16N2OS B12660764 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol CAS No. 84712-96-9](/img/structure/B12660764.png)
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol is an organic compound with the molecular formula C15H16N2OS This compound features a phenylazo group attached to a phenyl ring, which is further connected to a thioether and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol typically involves the reaction of 4-(phenylazo)benzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.
化学反应分析
Types of Reactions
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or zinc in acetic acid.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, zinc in acetic acid.
Substitution: Acid chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
科学研究应用
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用机制
The mechanism of action of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The thioether group can be oxidized to form reactive intermediates that may interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Phenylazo)phenol: Similar structure but lacks the thioether and ethanol groups.
4-(Phenylazo)benzoic acid: Contains a carboxylic acid group instead of the thioether and ethanol groups.
4-(Phenylazo)benzyl alcohol: Similar structure but lacks the thioether group.
Uniqueness
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol is unique due to the presence of both the thioether and ethanol groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
84712-96-9 |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC 名称 |
2-[(4-phenyldiazenylphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C15H16N2OS/c18-10-11-19-12-13-6-8-15(9-7-13)17-16-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
InChI 键 |
AZPMLJUDKMGFPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CSCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




